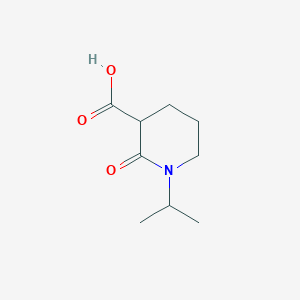

2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring with a ketone and carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 2 of the piperidine ring undergoes reduction under standard conditions.

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | 2-Hydroxy-1-(propan-2-yl)piperidine-3-carboxylic acid | Selective reduction of ketone to secondary alcohol | |

| Lithium aluminum hydride (LiAlH₄) | 2-Hydroxy derivative | Higher reactivity; may require controlled conditions to avoid over-reduction |

Mechanistic Insight : The reduction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and coupling reactions, forming derivatives critical for medicinal chemistry applications.

Amide Formation via DCC Coupling

Activation with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) enables amide bond formation with amines :

| Reagents | Conditions | Product | Source |

|---|---|---|---|

| DCC, NHS, primary/secondary amines | 0°C → RT in acetonitrile; 12–24 h | N-Alkyl-3-[2-oxopiperidin-1-yl]propanamides |

Example : Reaction with propylamine yields N-propyl-2-oxo-1-(propan-2-yl)piperidine-3-carboxamide.

Esterification

Ester derivatives can be synthesized via acid-catalyzed reactions with alcohols, though specific protocols require extrapolation from analogous piperidine systems .

Cyclization and Annulation

The piperidine ring and functional groups enable participation in cycloadditions:

[4 + 2] Oxidative Annulation

Palladium-catalyzed C(sp³)–H activation with dienes forms fused bicyclic structures :

| Catalyst/Reagents | Conditions | Product | Source |

|---|---|---|---|

| Pd(OAc)₂, dienes, oxidants | Solvent-free; 90–110°C | Tetracyclic piperidine derivatives |

Mechanism : Migratory insertion of palladium into the C–H bond, followed by reductive elimination with dienes .

[3 + 3] Cycloaddition

Reaction with α-substituted cinnamic acids under basic conditions yields expanded heterocycles :

| Components | Conditions | Product | Source |

|---|---|---|---|

| Enones, α-substituted cinnamic acids | Basic conditions; RT → 60°C | Piperidine-fused quinoline analogs |

Oxidation Reactions

The piperidine ring and substituents are susceptible to oxidative modifications:

Computational Reactivity Predictions

Density functional theory (DFT) studies highlight reactive sites:

Molecular Electrostatic Potential (MEP) : The carbonyl oxygen (negative potential) and piperidine nitrogen (positive potential) are key sites for electrophilic and nucleophilic attacks, respectively .

Stability and Side Reactions

Scientific Research Applications

2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid is a heterocyclic compound with a piperidine ring, a ketone, and a carboxylic acid functional group. It is a piperidine derivative recognized for its potential biological activities, particularly in pharmacology. Its molecular formula is C8H13NO3, and it has a molecular weight of approximately 171.19 g/mol.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential lead compound in drug discovery for various therapeutic areas.

- Industry It is utilized in the synthesis of specialty chemicals and materials.

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Properties Compounds with similar structures have been studied for their potential as pain relievers.

- Anti-inflammatory Effects Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects Investigations into its effects on cellular metabolism indicate potential neuroprotective benefits, which could be significant in neurodegenerative conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research has shown that the compound can bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Analgesic | Potential pain relief properties |

| Anti-inflammatory | May reduce inflammation in various models |

| Neuroprotective | Possible protective effects on neuronal cells |

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Neuroprotective Study A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting its potential role in neurodegenerative disease therapy.

- Anti-inflammatory Research Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its utility in inflammatory conditions.

- Analgesic Activity In animal models, compounds similar to this compound showed significant pain relief effects comparable to standard analgesics.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Piperidine-2,5-dione: Another piperidine derivative with different functional groups.

Pyrrolidine-2-one: A structurally related compound with a five-membered ring.

Proline derivatives: Compounds with similar structural features but different biological activities.

Uniqueness

2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

2-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid is a piperidine derivative recognized for its potential biological activities, particularly in pharmacology. This compound's unique structure, characterized by a ketone and a carboxylic acid functional group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO3, with a molecular weight of approximately 171.19 g/mol. The compound features a piperidine ring with an isopropyl substituent and functional groups that are crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Analgesic Properties : Compounds with similar structures have been studied for their potential as pain relievers.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Investigations into its effects on cellular metabolism indicate potential neuroprotective benefits, which could be significant in neurodegenerative conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have focused on:

- Binding Affinity : Research has shown that the compound can bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Analgesic | Potential pain relief properties |

| Anti-inflammatory | May reduce inflammation in various models |

| Neuroprotective | Possible protective effects on neuronal cells |

Synthesis Methods

The synthesis of this compound can be accomplished through various chemical pathways. Common methods include:

- Nucleophilic Addition Reactions : The ketone group is reactive towards nucleophiles, allowing for the formation of derivatives.

- Esterification and Amidation : The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.

These synthetic approaches are critical for producing the compound in sufficient purity for biological testing.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Neuroprotective Study : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting its potential role in neurodegenerative disease therapy .

- Anti-inflammatory Research : Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its utility in inflammatory conditions .

- Analgesic Activity : In animal models, compounds similar to this compound showed significant pain relief effects comparable to standard analgesics .

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-oxo-1-propan-2-ylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-5-3-4-7(8(10)11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |

InChI Key |

ZEQPZOFLKYLZCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC(C1=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.